Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to alleviate muscle spasms associated with acute musculoskeletal conditions. Cyclobenzaprine was first synthesized in 1961 and has been available for clinical use since 1977. Its structural similarity to tricyclic antidepressants allows it to exert its effects on the central nervous system, primarily targeting the brainstem to reduce muscle hyperactivity and spasticity . Cyclobenzaprine-d6 is utilized in scientific research, particularly in pharmacokinetic studies due to its isotopic labeling, which enhances the accuracy of analytical methods such as mass spectrometry .
Cyclobenzaprine-d6 is classified as a small molecule and is categorized under muscle relaxants, specifically as a centrally acting agent. It is recognized by the Chemical Abstracts Service with the number 2748492-38-6. The compound is available in hydrochloride form, which enhances its solubility in various solvents, making it suitable for laboratory applications .
The synthesis of cyclobenzaprine-d6 involves several steps starting from the parent compound cyclobenzaprine. Initially, cyclobenzaprine is synthesized through organic reactions that include Friedel-Crafts acylation followed by cyclization to form the tricyclic structure. The incorporation of deuterium atoms into the cyclobenzaprine molecule is achieved via a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium .
Cyclobenzaprine-d6 has a molecular formula of and a molecular weight of approximately 317.9 g/mol. The structure features a tricyclic framework characteristic of dibenzoheptenes, with deuterium atoms incorporated into the molecular backbone .
Cyclobenzaprine-d6 can undergo various chemical reactions including:
Common reagents and conditions used in these reactions include:
Cyclobenzaprine-d6 functions primarily as a central nervous system depressant. It acts by inhibiting certain pathways in the brainstem that control muscle tone and spasticity. This mechanism leads to reduced muscle hyperactivity, making it effective in treating muscle spasms associated with acute pain .
The pharmacological effects are attributed to its structural similarity to tricyclic antidepressants, allowing it to modulate neurotransmitter levels in the central nervous system. This action results in muscle relaxation without significant sedation at therapeutic doses.
Cyclobenzaprine-d6 appears as a white to off-white crystalline powder that is odorless. It exhibits high solubility in water, alcohol, and methanol but shows limited solubility in hydrocarbon solvents.
Key chemical properties include:
Cyclobenzaprine-d6 serves several important roles in scientific research:
Deuterated tricyclic compounds employ three primary synthetic routes: de novo synthesis, late-stage H/D exchange, and Grignard-based approaches. De novo synthesis constructs the molecule from deuterated building blocks, exemplified by the use of bis-trideuteromethylamine in reductive amination reactions. While this method achieves >99% isotopic purity, it requires complex multi-step processes and specialized deuterated reagents like CD₃I or D₃C-NH₂ [4] [7].
Late-stage hydrogen/deuterium (H/D) exchange leverages the acidity of α-aminomethylene protons. Cyclobenzaprine’s tertiary amine moiety undergoes partial H/D exchange under basic conditions, but this method yields incomplete and non-specific deuteration (<70% D-incorporation) [4]. The Grignard route offers superior regioselectivity: 3-chloro-N,N-bis(trideuteromethyl)propan-1-amine reacts with dibenzo[a,d][7]annulen-5-one via nucleophilic addition. This method achieves >98% deuteration at the dimethyl groups but necessitates anhydrous conditions and palladium catalysis to suppress retro-Grignard byproducts [1] [9].
Table 1: Comparison of Isotopic Labeling Strategies for Cyclobenzaprine-d6
Strategy | Deuteration Efficiency | Key Reagents | Advantages | Limitations |
---|---|---|---|---|
De novo synthesis | >99% | D₃C-NH₂, CD₃I | High isotopic purity | Costly; 7+ steps |
Late-stage H/D exchange | <70% | D₂O, NaOD/CD₃OD | Simple conditions | Non-specific deuteration |
Grignard addition | >98% | ClCD₂CD₂CD₂N(CD₃)₂, Mg, Pd(PPh₃)₄ | Position-specific labeling | Air/moisture sensitivity |
The benzocycloheptene core of cyclobenzaprine poses unique deuteration challenges due to its electron-rich aromatic system and steric constraints. Electrophilic aromatic deuteration requires harsh conditions: heating cyclobenzaprine in D₂O/DCl at 120°C for 24 hours achieves only 10-15% deuteration at ortho-positions relative to the tertiary amine, with significant decomposition [4].
Metal-catalyzed C-H activation proves more effective. Iridium complexes like [CpIrCl₂]₂ catalyze H/D exchange at the C8 and C11 positions of the dibenzoannulene ring using D₂O as the deuterium source. This method attains up to 85% deuteration but suffers from poor regioselectivity and catalyst costs [8]. Alternatively, *directed ortho-metallation (DoM) uses the propanamine side chain as a directing group. Treatment with Pd(OAc)₂ and Ag₂CO₃ in hexafluoroisopropanol (HFIP) enables site-specific deuteration at C2 and C7 positions (adjacent to the amine) with 92% efficiency [7].
Key reaction for DoM-mediated deuteration:
Cyclobenzaprine + Pd(OAc)₂ + Ag₂CO₃ + DCO₂D → Cyclobenzaprine-2,7-d₂ + HCO₂D + Pd(0)
The N,N-dimethylpropanamine side chain is the most feasible site for high-efficiency deuteration due to the acidity of α-methylene protons (pKₐ ~9.5). Base-catalyzed H/D exchange employs strong organic bases in deuterated solvents: cyclobenzaprine dissolved in DMSO-d₆ reacts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 50°C for 72 hours, achieving >95% deuteration at the -CH₂- groups adjacent to nitrogen [4].
Table 2: Optimization Parameters for Base-Catalyzed H/D Exchange
Parameter | Low Efficiency Conditions | Optimized Conditions | Deuteration Gain |
---|---|---|---|
Base | Triethylamine | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 42% → 95% |
Temperature | 25°C | 50°C | 30% → 95% |
Solvent | CD₃OD | DMSO-d₆ | 55% → 95% |
Time | 24 hours | 72 hours | 68% → 95% |
Electrochemical deuteration offers a metal-free alternative. Applying a -1.5V potential in D₂O/EtOD (4:1) with a platinum electrode facilitates selective α-deuteration via radical anion intermediates. This method achieves 90% deuteration in 6 hours but requires specialized equipment [1] [9].
Deuterated cyclobenzaprine analogs face three key purification hurdles: isotopic dilution, regioisomeric impurities, and deuterium loss during crystallization. Silica gel chromatography causes up to 15% deuterium loss at labile positions due to protic surface silanols. Reverse-phase HPLC with 0.1% TFA-d in acetonitrile-D₃ minimizes back-exchange, resolving deuterated species from protiated contaminants [4] [6].
Crystallization-induced deuterium scrambling occurs when protic solvents like ethanol are used. Switching to CD₃OD/D₂O (9:1) maintains isotopic integrity during recrystallization of cyclobenzaprine-d6 hydrochloride. Additionally, the presence of regioisomers like endo-cyclobenzaprine requires fractional crystallization at -20°C in deuterated ethyl acetate [5] [9].
Critical purification protocol:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1